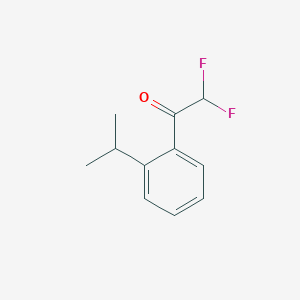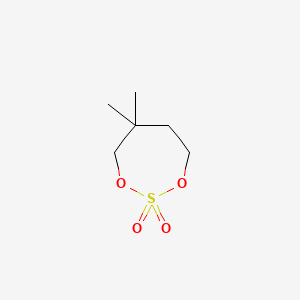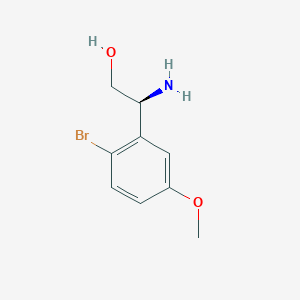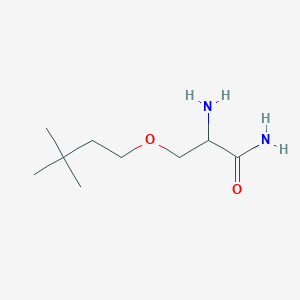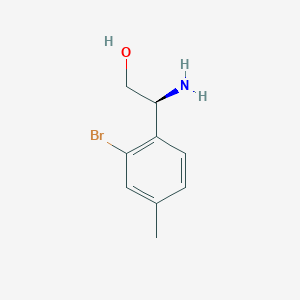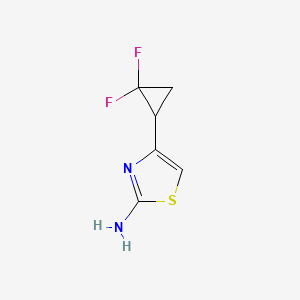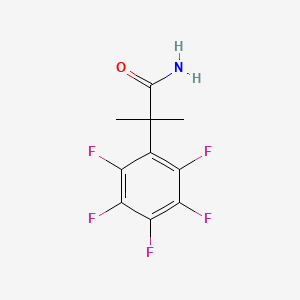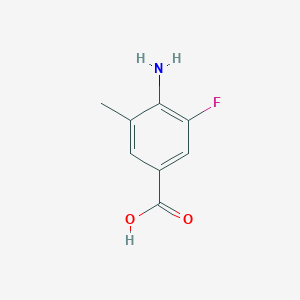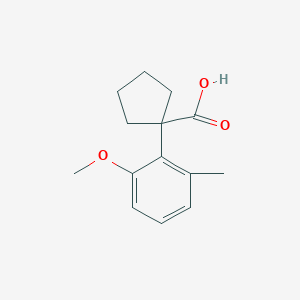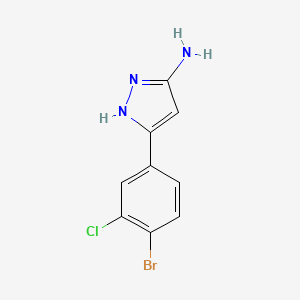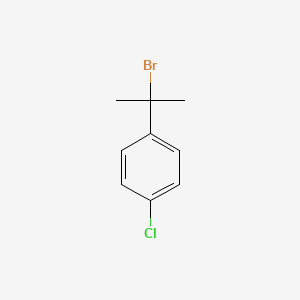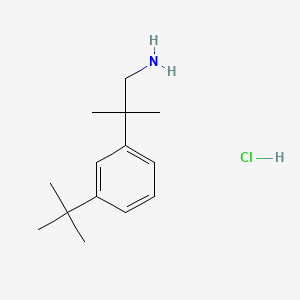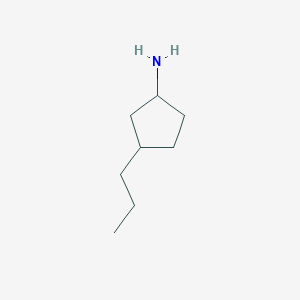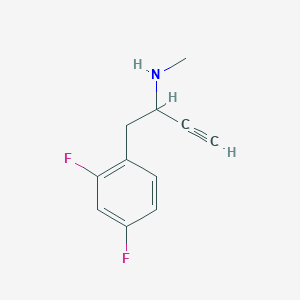
1-(2,4-difluorophenyl)-N-methylbut-3-yn-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Difluorophenyl)-N-methylbut-3-yn-2-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a butynyl amine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorophenyl)-N-methylbut-3-yn-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 2,4-difluoroaniline is reacted with propargyl bromide under reflux conditions to form the desired product.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Catalysts: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,4-Difluorophenyl)-N-methylbut-3-yn-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, often involving halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl amines.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Difluorophenyl)-N-methylbut-3-yn-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 1-(2,4-difluorophenyl)-N-methylbut-3-yn-2-amine exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Difluorophenyl)-2-fluorobenzamide: Shares the difluorophenyl group but differs in its amide structure.
1-(3,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: Contains a similar difluorophenyl group but has a more complex triazine structure.
Uniqueness: 1-(2,4-Difluorophenyl)-N-methylbut-3-yn-2-amine is unique due to its specific combination of a difluorophenyl group with a butynyl amine structure, which imparts distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H11F2N |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
1-(2,4-difluorophenyl)-N-methylbut-3-yn-2-amine |
InChI |
InChI=1S/C11H11F2N/c1-3-10(14-2)6-8-4-5-9(12)7-11(8)13/h1,4-5,7,10,14H,6H2,2H3 |
InChI-Schlüssel |
DSZGXXIVWBJBQU-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CC1=C(C=C(C=C1)F)F)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



